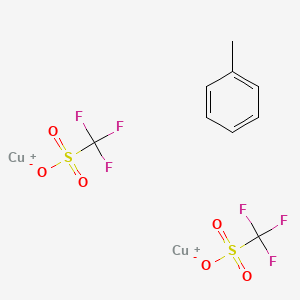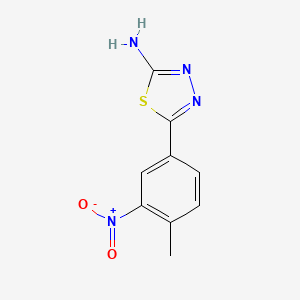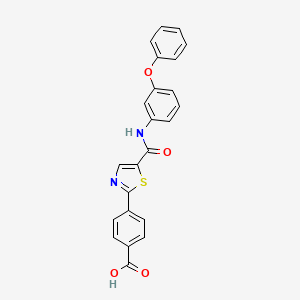![molecular formula C46H88IN2O11P B13707721 [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and iodoacetyl groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves several steps, each requiring specific reaction conditions and reagents
Core Structure Synthesis: The initial step involves the formation of the glycerol backbone, which is achieved through the reaction of glycerol with octadecanoic acid under acidic conditions.
Functional Group Introduction: The hydroxyl and phosphoryl groups are introduced through phosphorylation reactions using reagents such as phosphorus oxychloride. The iodoacetyl group is added via a substitution reaction with iodoacetic acid.
Final Assembly: The final step involves the coupling of the functionalized glycerol backbone with octadecanoic acid derivatives to form the complete compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form covalent bonds with amino acid residues.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug delivery agent and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves its interaction with specific molecular targets and pathways. The iodoacetyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions.
Comparaison Avec Des Composés Similaires
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Similar compounds include:
[(2R)-3-[hydroxy-[2-[2-[(2-aminoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate: This compound lacks the iodoacetyl group, resulting in different reactivity and applications.
[(2R)-3-[hydroxy-[2-[2-[(2-bromoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate:
These comparisons highlight the unique properties of this compound and its versatility in scientific research.
Propriétés
Formule moléculaire |
C46H88IN2O11P |
|---|---|
Poids moléculaire |
1003.1 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C46H88IN2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)57-40-42(41-59-61(54,55)58-38-36-49-46(53)56-37-35-48-43(50)39-47)60-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t42-/m1/s1 |
Clé InChI |
QRLZMAJOWWTTAA-HUESYALOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CI)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CI)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



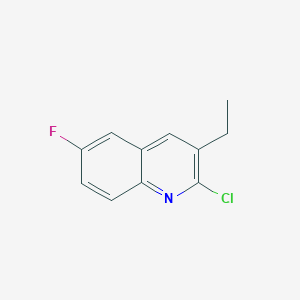

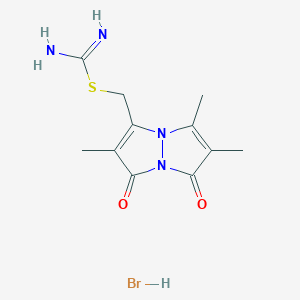




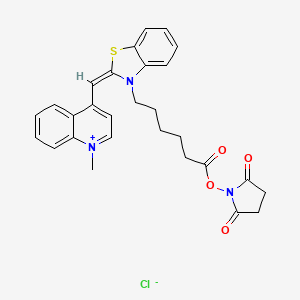
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
